molecular formula C13H21NO4 B7890614 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 1334146-33-6

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B7890614
CAS No.: 1334146-33-6
M. Wt: 255.31 g/mol
InChI Key: BFGJDSWUDVHIFL-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and stability. Some applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid include:

  • 5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid
  • 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-2-carboxylic acid.

Uniqueness

What sets this compound apart is its specific bicyclic structure and the position of the carboxylic acid group. This unique configuration contributes to its distinct reactivity and stability, making it valuable for various research and industrial applications.

Biological Activity

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid, also known as 6-Boc-aminobicyclo[3.1.1]heptane-3-carboxylic acid, is a bicyclic compound with potential applications in medicinal chemistry due to its structural properties and biological activity. This compound belongs to the class of bicyclic amines, which are known for their ability to act as bioisosteres of aromatic compounds, thus influencing pharmacological profiles.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1334146-33-6

Synthesis

The synthesis of this compound has been explored through various methods, including photoinduced cycloaddition reactions. A notable method involves the use of bicyclo[1.1.0]butanes and cyclopropylamines under mild conditions, yielding this compound with high efficiency and functional group tolerance .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that bicyclic amines can exhibit antimicrobial properties, making them candidates for further development in treating bacterial infections.
  • Bioisosteric Replacement : The compound serves as a bioisosteric replacement for meta-substituted arene systems, which can enhance the pharmacokinetic properties of lead compounds in drug discovery .

Case Studies

  • Antimicrobial Testing : In a study evaluating various bicyclic amines, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Pharmacokinetic Studies : Research has shown that modifications to the bicyclic structure can lead to improved solubility and bioavailability in vivo, suggesting that this compound could be optimized for better therapeutic outcomes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of bicyclic compounds indicates that variations in substituents can dramatically affect their biological profiles. The tert-butoxycarbonyl (Boc) group plays a crucial role in modulating the lipophilicity and stability of the compound, impacting its interaction with biological targets.

SubstituentEffect on ActivityReference
Tert-butoxyIncreases lipophilicity
Carboxylic AcidEnhances solubility

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-7-4-8(10)6-9(5-7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGJDSWUDVHIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133021
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-33-6
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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